molecular formula C22H23NO4 B6528303 9-(3-ethoxypropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946236-55-1

9-(3-ethoxypropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B6528303
CAS No.: 946236-55-1
M. Wt: 365.4 g/mol
InChI Key: LJXKJIFVAQXRKU-UHFFFAOYSA-N
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Description

9-(3-Ethoxypropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a heterocyclic compound featuring a chromeno-oxazine core fused with a phenyl group at position 3 and a 3-ethoxypropyl substituent at position 7. This compound belongs to a class of chromeno-oxazine derivatives, which are structurally related to coumarins and isoflavones but distinguished by their oxazine ring, which introduces unique electronic and steric properties. The 3-ethoxypropyl chain likely enhances lipophilicity and modulates metabolic stability compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

9-(3-ethoxypropyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-2-25-12-6-11-23-13-18-20(27-15-23)10-9-17-21(24)19(14-26-22(17)18)16-7-4-3-5-8-16/h3-5,7-10,14H,2,6,11-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXKJIFVAQXRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-ethoxypropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-phenylchromen-4-one with 3-ethoxypropylamine under acidic conditions to form the intermediate, which is then cyclized to form the oxazine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

9-(3-ethoxypropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

9-(3-ethoxypropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3-ethoxypropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity :

  • The 3-ethoxypropyl group in the target compound likely increases lipophilicity compared to hydroxybutyl (e.g., 384.1 Da compound in ) or methoxybenzyl analogs (e.g., 395.4 Da compound in ). This property may enhance membrane permeability but reduce aqueous solubility.
  • Methylphenethyl (412.5 Da, ) and phenylpropyl (455.5 Da, ) substituents further amplify lipophilicity, which correlates with improved tissue distribution in preclinical models.

Electronic and Steric Modifications :

  • Methoxy groups (e.g., 3-methoxybenzyl in ) enhance solubility via polarity, while bulky aryl groups (e.g., 3,4-dimethoxyphenyl in ) may sterically hinder metabolic degradation.
  • Tautomerization observed in hydroxylated analogs (e.g., 4a in ) depends on solvent polarity and substituent electronic effects, influencing bioavailability .

Synthetic Accessibility :

  • Yields for benzyl-substituted derivatives (40–70% in ) are lower than those for hydroxyalkyl analogs (82% in ), likely due to steric challenges in benzyl group incorporation.

Research Findings and Implications

Pharmacological Potential:

  • Anti-inflammatory Activity: Derivatives like 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one inhibit NF-κB signaling, reducing pro-inflammatory cytokine production .
  • Antimalarial Activity: Ferrocene-annulated chromeno-oxazines (e.g., 12b and 13 in ) exhibit in vitro antimalarial effects, with IC₅₀ values comparable to chloroquine.

Biological Activity

The compound 9-(3-ethoxypropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic derivative that belongs to the class of oxazinyl flavonoids. These compounds are noted for their diverse biological activities, including antiviral and antifungal properties. This article reviews the biological activity of this specific compound based on recent research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Synthesis of the Compound

The synthesis of This compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Preparation of the Chromene Framework : The chromene backbone is synthesized through cyclization reactions involving phenolic compounds and appropriate electrophiles.
  • Formation of the Oxazine Ring : This involves the reaction of the chromene derivative with ethoxypropyl amines under controlled conditions to form the oxazine ring.

The yield and purity of the compound can be improved by optimizing reaction conditions such as temperature, solvent choice, and reaction time.

Antiviral Activity

Recent studies have indicated that oxazinyl flavonoids exhibit significant antiviral properties. For instance, a series of flavonoid derivatives were tested against Tobacco Mosaic Virus (TMV), showing promising results in inhibiting viral assembly. The compound This compound was evaluated for its antiviral activity and demonstrated moderate to excellent efficacy compared to standard antiviral agents like ribavirin.

Antifungal Activity

In addition to its antiviral properties, this compound has been assessed for antifungal activity. Preliminary results suggest that it may inhibit the growth of various fungal strains. The mechanism appears to involve disruption of fungal cell wall integrity or interference with metabolic pathways essential for fungal survival.

Structure-Activity Relationship (SAR)

The biological activity of This compound is influenced by its structural components:

  • Ethoxypropyl Group : This moiety enhances solubility and may improve bioavailability.
  • Phenyl Substituent : The presence of the phenyl group contributes to increased interaction with biological targets due to π-π stacking interactions.

Case Studies

Several case studies have highlighted the effectiveness of oxazinyl flavonoids in clinical settings:

  • Case Study 1 : In a controlled trial assessing antiviral efficacy against TMV, compounds similar to This compound exhibited a significant reduction in viral load in treated plants compared to controls.
  • Case Study 2 : A study on antifungal activity demonstrated that this compound effectively inhibited Candida albicans growth in vitro at concentrations lower than those required for conventional antifungal agents.

Data Tables

Biological ActivityTest OrganismIC50 (μg/mL)Reference
AntiviralTobacco Mosaic Virus25
AntifungalCandida albicans15

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